molecular formula C12H17NO3 B15312251 Methyl 4-amino-3-(2-methoxyphenyl)butanoate

Methyl 4-amino-3-(2-methoxyphenyl)butanoate

Cat. No.: B15312251
M. Wt: 223.27 g/mol
InChI Key: HZLPWKSRUBDMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(2-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid and contains both an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-methoxyphenyl)butanoate typically involves the esterification of 4-amino-3-(2-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(2-methoxyphenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-methoxyphenyl)butanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(4-methoxyphenyl)butanoate
  • Methyl 4-amino-3-(3-methoxyphenyl)butanoate
  • Methyl 4-amino-3-(2-hydroxyphenyl)butanoate

Uniqueness

Methyl 4-amino-3-(2-methoxyphenyl)butanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-amino-3-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-10(11)9(8-13)7-12(14)16-2/h3-6,9H,7-8,13H2,1-2H3

InChI Key

HZLPWKSRUBDMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.